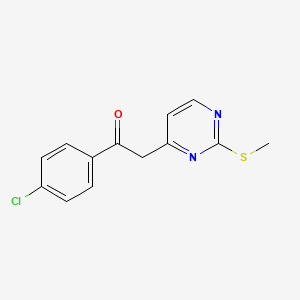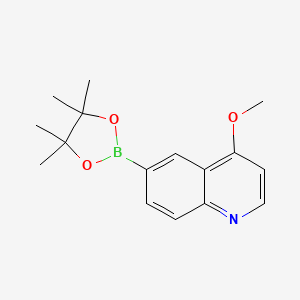
1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group attached to an ethanone moiety, which is further linked to a methylsulfanylpyrimidinyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone typically involves the following steps:
Formation of the Chlorophenyl Group: This can be achieved through the chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized from urea and an appropriate β-dicarbonyl compound through a condensation reaction.
Coupling Reaction: The chlorophenyl group is then coupled with the pyrimidinyl group using a suitable coupling agent such as a palladium catalyst under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the use of nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols can be formed.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted products.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
4-Chloroacetophenone: Similar in structure but lacks the pyrimidinyl group.
2-Methylsulfanylpyrimidin-4-ylmethanone: Similar but lacks the chlorophenyl group.
1-(4-Chlorophenyl)-2-(pyrimidin-4-yl)ethanone: Similar but without the methylsulfanyl group.
Uniqueness: 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone is unique due to the combination of the chlorophenyl and methylsulfanylpyrimidinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H11ClN2OS |
|---|---|
分子量 |
278.76 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-15-7-6-11(16-13)8-12(17)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChIキー |
XPMVEGFWYGRUGI-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)






![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)

![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
